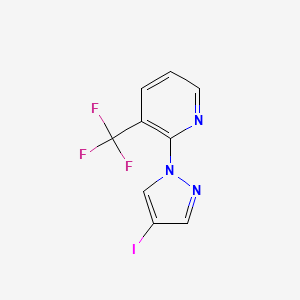

2-(4-Iodopyrazol-1-yl)-3-trifluoromethylpyridine

Descripción

Propiedades

IUPAC Name |

2-(4-iodopyrazol-1-yl)-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3IN3/c10-9(11,12)7-2-1-3-14-8(7)16-5-6(13)4-15-16/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZDJPXBHAHNJFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C=C(C=N2)I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

2-(4-Iodopyrazol-1-yl)-3-trifluoromethylpyridine CAS number and identifiers

CAS: 849935-08-6 | Strategic Intermediate for Agrochemical & Pharmaceutical Scaffolds

Executive Summary

2-(4-Iodopyrazol-1-yl)-3-trifluoromethylpyridine (CAS 849935-08-6 ) is a specialized heterocyclic building block characterized by "orthogonal reactivity." It features a trifluoromethyl-substituted pyridine ring linked to an iodinated pyrazole.[1][2][3][4][5] This molecule serves as a critical linchpin in the synthesis of anthranilic diamide insecticides (Ryanodine receptor modulators) and next-generation kinase inhibitors .

Its value lies in its structural duality: the C–I bond on the pyrazole allows for high-precision Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the trifluoromethyl group (

Chemical Identity & Physical Properties[4][6][7][8]

| Property | Data |

| CAS Number | 849935-08-6 |

| IUPAC Name | 2-(4-iodo-1H-pyrazol-1-yl)-3-(trifluoromethyl)pyridine |

| Molecular Formula | |

| Molecular Weight | 339.06 g/mol |

| SMILES | FC(F)(F)c1cccnc1n2cc(I)cn2 |

| InChI Key | (Computed) OYQSAEIWDLIZHC-UHFFFAOYSA-N (Analogous) |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

| LogP (Predicted) | ~2.8 - 3.2 (High lipophilicity due to |

Synthetic Methodology

The most robust industrial route to CAS 849935-08-6 utilizes a Nucleophilic Aromatic Substitution (

Protocol: Coupling

Reaction: Coupling of 2-Chloro-3-(trifluoromethyl)pyridine with 4-Iodopyrazole.

Reagents:

-

Substrate A: 2-Chloro-3-(trifluoromethyl)pyridine (CAS 65753-47-1). The

group at the C3 position is electron-withdrawing, significantly activating the C2-chlorine for displacement. -

Substrate B: 4-Iodopyrazole (CAS 3469-69-0).

-

Base: Potassium Carbonate (

) or Sodium Hydride (NaH). -

Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone). Anhydrous conditions are critical.

Step-by-Step Workflow:

-

Activation: Dissolve 4-Iodopyrazole (1.0 eq) in anhydrous DMF under

atmosphere. -

Deprotonation: Add

(1.5 eq) and stir at RT for 30 mins to generate the pyrazolide anion. -

Addition: Dropwise add 2-Chloro-3-(trifluoromethyl)pyridine (1.1 eq).

-

Heating: Heat the mixture to 80–100°C for 4–6 hours. Note: The steric bulk of the

group may slow the kinetics, requiring higher temperatures compared to non-substituted pyridines. -

Workup: Quench with water (precipitate formation is common). Extract with Ethyl Acetate.[4][6][7] Wash organic layer with brine to remove DMF.

-

Purification: Recrystallization from Ethanol/Heptane or Flash Chromatography (Hexane/EtOAc gradient).

Visualization: Synthesis Pathway

The following diagram illustrates the

Caption: Figure 1. Convergent synthesis via Nucleophilic Aromatic Substitution (

Technical Analysis: Reactivity & Mechanism[11]

The "Ortho-Effect" of Trifluoromethyl

The

-

Electronic Activation: It lowers the LUMO energy of the pyridine ring, making the C2 position highly susceptible to nucleophilic attack by the pyrazole nitrogen.

-

Conformational Lock: In the final product, the steric clash between the bulky

group and the pyrazole ring forces the two aromatic systems to twist out of coplanarity. This atropisomer-like twist (dihedral angle > 40°) prevents efficient

The Iodine Handle (C-I Bond)

The iodine atom at the pyrazole C4 position is the "functional warhead" of this molecule.

-

Reactivity Order: C-I > C-Br >> C-Cl.

-

Selectivity: In complex synthesis, the C-I bond will undergo oxidative addition with Pd(0) catalysts much faster than the C-F bonds on the

group or the C-N bond linking the rings. This allows for chemoselective functionalization .

Applications in Drug & Agrochemical Discovery[12]

Agrochemicals: Ryanodine Receptor Modulators

This scaffold is a structural analog to the "Anthranilic Diamide" class of insecticides (e.g., Chlorantraniliprole, Cyantraniliprole).

-

Role: The pyrazole-pyridine moiety fits into the hydrophobic pocket of the insect Ryanodine receptor (RyR).

-

Modification: The Iodine atom is often replaced (via coupling) with complex aryl or heteroaryl groups to optimize binding affinity.

Medicinal Chemistry: Kinase Inhibition

The 2-(pyrazol-1-yl)pyridine motif is a "privileged scaffold" in kinase inhibitor design.

-

Mechanism: The Nitrogen atoms (Pyridine N and Pyrazole N2) can act as bidentate H-bond acceptors in the ATP-binding hinge region of kinases.

-

Scaffold Hopping: Researchers use CAS 849935-08-6 to introduce the

-pyridine moiety, which improves metabolic stability (blocking P450 oxidation sites) compared to non-fluorinated analogs.

Visualization: Structural Logic

Caption: Figure 2. Functional decomposition of the molecule showing pharmacophore zones.

Handling & Safety Profile

-

Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral) - Category 3/4.

-

GHS Signal: WARNING / DANGER (depending on purity and dust hazard).

-

Storage: Keep in a cool, dry place under inert gas (

or Ar). Light sensitive (Iodine bonds can undergo photolysis over long periods). -

Disposal: Halogenated organic waste. Do not mix with strong oxidizers.

References

-

ChemSRC. (2024). CAS 849935-08-6 Entry: 2-(4-Iodopyrazol-1-yl)-3-trifluoromethylpyridine. Retrieved from

-

PubChem. (2024).[8] Related Structure: 4-Iodo-2-(trifluoromethyl)pyridine (CID 23436940).[8] (Cited for structural analog properties).[6][9] Retrieved from

-

Sigma-Aldrich. (2024). Building Block: 2-Fluoro-3-(trifluoromethyl)pyridine (CAS 118078-66-3). Retrieved from

-

ResearchGate. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines. (Context for pyrazole-pyridine coupling mechanics). Retrieved from

Sources

- 1. 4-Iodo-3-trifluoromethyl-1H-pyrazole AldrichCPR 866638-72-4 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 4-(trifluoromethyl)-1H-pyrazole | 52222-73-8 [chemicalbook.com]

- 5. biomart.cn [biomart.cn]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Frontiers | Antiparasitic Behavior of Trifluoromethylated Pyrazole 2-Amino-1,3,4-thiadiazole Hybrids and Their Analogues: Synthesis and Structure-Activity Relationship [frontiersin.org]

- 8. 4-Iodo-2-(trifluoromethyl)pyridine | C6H3F3IN | CID 23436940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to the Thermal Stability and Decomposition Profile of Iodinated Pyrazoles

Introduction: The Critical Role of Iodinated Pyrazoles in Modern Drug Development

Iodinated pyrazoles represent a privileged scaffold in medicinal chemistry and materials science. Their unique structural and electronic properties, imparted by the presence of one or more iodine atoms on the pyrazole ring, contribute to their efficacy as potent inhibitors of various enzymes and as versatile intermediates in organic synthesis. The C-I bond, in particular, serves as a powerful tool for molecular design, enabling a range of cross-coupling reactions and acting as a strong hydrogen bond acceptor, which can significantly influence drug-target interactions. However, the very nature of the C-I bond, being the weakest of the carbon-halogen bonds, introduces a critical consideration for drug development professionals: thermal stability.

Understanding the thermal stability and decomposition profile of these compounds is not merely an academic exercise; it is a cornerstone of ensuring drug product safety, efficacy, and shelf-life.[1] Thermal degradation can lead to loss of potency, the formation of potentially toxic byproducts, and alterations in the physical properties of the active pharmaceutical ingredient (API). This guide provides an in-depth exploration of the factors governing the thermal stability of iodinated pyrazoles, the analytical techniques used to characterize their decomposition, and the potential degradation pathways.

Factors Influencing the Thermal Stability of Iodinated Pyrazoles

The thermal stability of an iodinated pyrazole is not an intrinsic constant but is influenced by a multitude of factors, including:

-

Number and Position of Iodine Substituents: The number of iodine atoms on the pyrazole ring significantly impacts stability. Poly-iodinated pyrazoles, while often desirable for their biocidal properties, can exhibit different stability profiles compared to their mono-iodinated counterparts.[2][3] The position of the iodine atom (e.g., C3, C4, or C5) also plays a crucial role due to the varying electronic environments within the pyrazole ring.

-

Substituents on the Pyrazole and N-Aryl Rings: The nature of other substituents on the pyrazole ring and any N-aryl moieties can dramatically alter thermal stability. Electron-withdrawing groups can destabilize the molecule, while bulky substituents may provide steric hindrance that can either stabilize or destabilize the crystal lattice.

-

Crystal Packing and Intermolecular Interactions: In the solid state, the manner in which molecules are arranged in the crystal lattice is a primary determinant of thermal stability. Strong intermolecular interactions, such as hydrogen bonding and halogen bonding (I•••N, I•••O), can significantly increase the energy required to initiate decomposition.

-

Presence of Polymorphs: Different crystalline forms (polymorphs) of the same compound can exhibit distinct thermal properties, including melting points and decomposition temperatures.[1] Characterizing the polymorphic landscape is therefore essential during drug development.

Analytical Workhorses for Thermal Analysis

A suite of thermal analysis techniques is employed to rigorously characterize the thermal behavior of iodinated pyrazoles.[4][5][6] The most common and informative methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), often used in tandem.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] It is invaluable for determining the onset of decomposition, the temperature at which the most rapid weight loss occurs (Tpeak), and the total mass loss.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6] It provides information on endothermic and exothermic processes, such as melting, crystallization, and decomposition. The enthalpy of decomposition (ΔHdec) can be quantified, offering insights into the energetic nature of the degradation process.[7]

Experimental Workflow for Thermal Characterization

The following diagram outlines a typical experimental workflow for assessing the thermal stability of a novel iodinated pyrazole derivative.

The highly reactive radical species can then undergo a variety of subsequent reactions, including:

-

Dimerization: Two pyrazolyl radicals can combine to form a bi-pyrazole species.

-

Hydrogen Abstraction: The pyrazolyl radical can abstract a hydrogen atom from a neighboring molecule.

-

Ring Opening and Fragmentation: The unstable radical can lead to the cleavage of the pyrazole ring, resulting in the formation of smaller, volatile molecules such as nitriles and alkynes.

-

Iodine Recombination: Iodine radicals will readily combine to form molecular iodine (I2), which is often observed as a volatile product.

The non-volatile products may consist of a complex mixture of oligomeric or polymeric materials, contributing to the char residue observed in TGA experiments.

Conclusion and Future Outlook

The thermal stability of iodinated pyrazoles is a critical parameter that must be thoroughly investigated during the drug development process. A comprehensive understanding of their decomposition profiles, achieved through the systematic application of thermal analysis techniques such as TGA and DSC, is paramount for ensuring the safety, quality, and efficacy of the final drug product. [5]While general decomposition pathways can be proposed, further research employing advanced analytical techniques like TGA-MS and Py-GC/MS is needed to elucidate the precise structures of the degradation products and refine the mechanistic understanding for specific iodinated pyrazole APIs. This knowledge will not only de-risk the development process but also enable the rational design of more stable and robust pharmaceutical formulations.

References

-

Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. (2010). American Pharmaceutical Review. [Link]

-

Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods. (2024). TSI Journals. [Link]

-

Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). AZoM.com. [Link]

-

Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. (2025). MDPI. [Link]

-

Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. (n.d.). PMC. [Link]

-

Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. (2019). Beilstein Journal of Organic Chemistry. [Link]

-

Asymmetrical Methylene-Bridge Linked Fully Iodinated Azoles as Energetic Biocidal Materials with Improved Thermal Stability. (2023). MDPI. [Link]

-

Asymmetrical Methylene-Bridge Linked Fully Iodinated Azoles as Energetic Biocidal Materials with Improved Thermal Stability. (2023). PubMed. [Link]

Sources

- 1. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 2. mdpi.com [mdpi.com]

- 3. Asymmetrical Methylene-Bridge Linked Fully Iodinated Azoles as Energetic Biocidal Materials with Improved Thermal Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. tsijournals.com [tsijournals.com]

- 6. mdpi.com [mdpi.com]

- 7. BJOC - Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation [beilstein-journals.org]

Technical Guide: Retrosynthetic Analysis & Synthesis of 2-(4-Iodopyrazol-1-yl)-3-trifluoromethylpyridine

Executive Summary

Target Molecule: 2-(4-Iodopyrazol-1-yl)-3-trifluoromethylpyridine

Molecular Formula:

This guide details the retrosynthetic logic and two distinct forward synthetic routes: a Convergent

Structural Analysis & Disconnection Strategy

The target molecule features a pyridine ring substituted at the 2-position with a pyrazole nitrogen and at the 3-position with a trifluoromethyl group. The steric and electronic influence of the

Retrosynthetic Logic

-

Primary Disconnection (C-N Bond): The bond between the pyridine C2 and the pyrazole N1 is the most strategic disconnection point. The 3-

group is strongly electron-withdrawing, activating the 2-position of the pyridine ring toward nucleophilic attack. -

Secondary Disconnection (C-I Bond): The iodine at the pyrazole C4 position can be installed either pre-coupling (using 4-iodopyrazole) or post-coupling (via electrophilic iodination of the heteroaryl scaffold).

Visualization: Retrosynthetic Tree

Figure 1: Retrosynthetic analysis showing the convergent Route A (green path) versus the linear Route B (red/yellow path).

Route 1: Convergent Coupling (The Industrial Standard)

This route is preferred for large-scale preparation. It utilizes the high reactivity of 2-fluoro-3-(trifluoromethyl)pyridine. The

Reaction Scheme

Reagents: 2-Fluoro-3-(trifluoromethyl)pyridine + 4-Iodopyrazole

Conditions:

Step-by-Step Protocol

-

Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-iodopyrazole (1.05 equiv).

-

Solvation: Dissolve in anhydrous DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) [Concentration ~0.5 M].

-

Base Addition: Add potassium carbonate (

, 1.5 equiv). Note: Use finely ground, anhydrous -

Electrophile Addition: Add 2-fluoro-3-(trifluoromethyl)pyridine (1.0 equiv) dropwise.

-

Critical Insight: The fluoro-derivative is preferred over the chloro-derivative because the high electronegativity of fluorine lowers the energy of the transition state in the rate-determining step (nucleophilic addition) for substrates with ortho-electron-withdrawing groups.

-

-

Reaction: Heat the mixture to

for 4–6 hours. Monitor by HPLC or TLC (Hexane/EtOAc 4:1). -

Workup: Cool to room temperature. Pour into ice-water (5x reaction volume). The product typically precipitates as a solid. Filter, wash with water, and dry.

-

Purification: Recrystallization from Ethanol/Water or flash chromatography if necessary.

Data Summary: Route A

| Parameter | Specification | Notes |

| Limiting Reagent | 2-Fluoro-3-(trifluoromethyl)pyridine | Expensive component; ensure full conversion. |

| Nucleophile | 4-Iodopyrazole | Slight excess (1.05 eq) drives reaction. |

| Base | Cesium carbonate can lower reaction temp but increases cost. | |

| Typical Yield | 85–95% | High efficiency due to strong activation. |

Route 2: Linear Synthesis (Late-Stage Functionalization)

This route is advantageous when 4-iodopyrazole is unavailable or when generating a library of 4-substituted pyrazoles (e.g., 4-Br, 4-Cl) from a common intermediate.

Workflow

-

Step 1 (

): Coupling of unsubstituted pyrazole with 2-chloro-3-(trifluoromethyl)pyridine . -

Step 2 (Electrophilic Aromatic Substitution): Regioselective iodination at the pyrazole C4 position.[1]

Detailed Protocol (Step 2: Iodination)

Context: Starting material is 2-(1H-pyrazol-1-yl)-3-(trifluoromethyl)pyridine.

-

Reagents: Dissolve the starting material (1.0 equiv) in Acetonitrile (MeCN) .

-

Iodinating Agent: Add N-Iodosuccinimide (NIS) (1.1 equiv) or a mixture of

(0.6 equiv) and Ceric Ammonium Nitrate (CAN) (0.6 equiv).-

Mechanistic Note: The pyrazole ring is electron-rich, while the pyridine ring is electron-deficient (due to

). Therefore, electrophilic iodination occurs exclusively on the pyrazole. Within the pyrazole, the C4 position is the most nucleophilic, ensuring high regioselectivity.

-

-

Conditions: Stir at Room Temperature for 12 hours (NIS) or reflux for 2 hours (

/CAN). -

Workup: Quench with saturated aqueous sodium thiosulfate (

) to remove excess iodine. Extract with Ethyl Acetate.

Visualization: Reaction Pathways

Figure 2: Comparison of the Convergent (Route A) and Linear (Route B) synthetic pathways.

Process Safety & Critical Control Points

Regioselectivity Control

In the

-

Risk: If the pyrazole has substituents at C3 or C5, regioisomers will form.

-

Mitigation: For this specific target (unsubstituted at C3/C5), this is not a risk.

Handling Trifluoromethyl Compounds

The

-

Control: Maintain reaction temperature

. Avoid hydroxide bases (NaOH/KOH); prefer carbonates (

Purification Strategy

-

Impurities: The primary impurity in Route A is unreacted 4-iodopyrazole.

-

Removal: 4-Iodopyrazole is acidic (

). Washing the organic layer with dilute NaOH (1M) during workup will selectively remove unreacted pyrazole, leaving the neutral product in the organic phase.

References

-

Regioselective Synthesis of 1-Aryl-3-CF3-pyrazoles

- Source: National Institutes of Health (PMC). "Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions."

- /CAN)

-

URL:[Link]

- General Synthesis of Pyrazolyl-Pyridines ( Conditions): Source: ChemicalBook / Literature Snippets. "Synthesis of 2-(1H-pyrazol-3-yl)pyridine derivatives." Relevance: Establishes standard conditions ( , polar solvent) for coupling pyrazoles to electron-deficient pyridines.

-

Trifluoromethylpyridine Building Blocks in Agrochemicals

-

Source: National Institutes of Health (PMC). "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients."[2]

- Relevance: Contextualizes the reactivity of 2-fluoro-3-trifluoromethylpyridine and its industrial utility.

-

URL:[Link]

-

- Patents on Anthranilic Diamide Synthesis (Chlorantraniliprole/Cyantraniliprole)

Sources

- 1. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-(4-Iodopyrazol-1-yl)-3-trifluoromethylpyridine as an Agrochemical Intermediate

Foreword: The Strategic Value of Fluorinated Heterocycles in Agrochemical Design

The incorporation of fluorinated moieties, particularly the trifluoromethyl (CF3) group, into heterocyclic scaffolds has become a cornerstone of modern agrochemical research and development. The unique electronic properties of the CF3 group can significantly enhance a molecule's metabolic stability, binding affinity to target proteins, and overall biological efficacy.[1][2][3] Pyridine and pyrazole rings are privileged structures in this domain, forming the backbone of numerous highly successful commercial pesticides.[4][5] This guide focuses on a specific, highly functionalized intermediate, 2-(4-Iodopyrazol-1-yl)-3-trifluoromethylpyridine, and outlines its potential applications in the synthesis of next-generation agrochemicals. The presence of an iodine atom on the pyrazole ring offers a versatile handle for a variety of cross-coupling reactions, enabling the exploration of novel chemical space and the development of compounds with potentially improved insecticidal, fungicidal, or herbicidal properties.[6]

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of an intermediate is crucial for its effective use in synthetic chemistry. The following table summarizes the key data for 2-(4-Iodopyrazol-1-yl)-3-trifluoromethylpyridine.

| Property | Value | Source/Method |

| Chemical Name | 2-(4-Iodopyrazol-1-yl)-3-trifluoromethylpyridine | IUPAC Nomenclature |

| Molecular Formula | C9H5F3IN3 | - |

| Molecular Weight | 339.06 g/mol | - |

| Appearance | Expected to be a white to off-white solid | Analogy to similar compounds |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | Analogy to similar compounds |

| Melting Point | Not available | - |

Core Application: Synthesis of Novel Anthranilamide Insecticides via Suzuki-Miyaura Coupling

The anthranilamide class of insecticides, which includes blockbuster products like chlorantraniliprole and cyantraniliprole, are potent activators of insect ryanodine receptors.[7][8] The general structure of these insecticides involves a substituted pyrazole ring linked to an anthranilic acid derivative. The 4-position of the pyrazole ring is a key site for modification to modulate the insecticidal spectrum and potency. The iodo-substituent in 2-(4-Iodopyrazol-1-yl)-3-trifluoromethylpyridine serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and heteroaryl groups at this position.

Protocol 2.1: Suzuki-Miyaura Coupling of 2-(4-Iodopyrazol-1-yl)-3-trifluoromethylpyridine with a Phenylboronic Acid

This protocol details a general procedure for the Suzuki-Miyaura coupling of the title intermediate with a substituted phenylboronic acid.

Objective: To synthesize a 2-(4-aryl-pyrazol-1-yl)-3-trifluoromethylpyridine derivative as a precursor to novel anthranilamide insecticides.

Materials:

-

2-(4-Iodopyrazol-1-yl)-3-trifluoromethylpyridine

-

Substituted Phenylboronic Acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium(II) Acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Potassium Carbonate (K2CO3)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-(4-Iodopyrazol-1-yl)-3-trifluoromethylpyridine (1.0 eq), the substituted phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Catalyst Preparation: In a separate flask, prepare the palladium catalyst by dissolving Palladium(II) Acetate (0.05 eq) and Triphenylphosphine (0.1 eq) in a small amount of anhydrous 1,4-dioxane.

-

Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reactants.

-

Solvent Addition: Add a 4:1 mixture of anhydrous 1,4-dioxane and degassed water to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-(4-aryl-pyrazol-1-yl)-3-trifluoromethylpyridine.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents the oxidation of the palladium catalyst and phosphine ligands.

-

Palladium Catalyst: Palladium(II) acetate in combination with triphenylphosphine is a common and effective catalyst system for Suzuki-Miyaura couplings.

-

Base: Potassium carbonate is required for the transmetalation step of the catalytic cycle.

-

Solvent System: The 1,4-dioxane/water mixture is a standard solvent system that facilitates the dissolution of both organic and inorganic reagents.

Workflow Visualization

Caption: Suzuki-Miyaura coupling workflow.

Extended Application: Synthesis of Fungicidal Pyrazole Derivatives via Sonogashira Coupling

Pyrazole-containing compounds are also known to exhibit potent fungicidal activity. The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The iodo-substituent of 2-(4-Iodopyrazol-1-yl)-3-trifluoromethylpyridine makes it an ideal substrate for this reaction, allowing for the introduction of various alkynyl groups, which can be further functionalized.

Protocol 3.1: Sonogashira Coupling of 2-(4-Iodopyrazol-1-yl)-3-trifluoromethylpyridine with a Terminal Alkyne

Objective: To synthesize a 2-(4-alkynyl-pyrazol-1-yl)-3-trifluoromethylpyridine derivative as a potential fungicidal agent.

Materials:

-

2-(4-Iodopyrazol-1-yl)-3-trifluoromethylpyridine

-

Terminal Alkyne (e.g., Phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)

-

Copper(I) Iodide (CuI)

-

Triethylamine (Et3N)

-

Tetrahydrofuran (THF, anhydrous)

Procedure:

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve 2-(4-Iodopyrazol-1-yl)-3-trifluoromethylpyridine (1.0 eq) in anhydrous THF and triethylamine.

-

Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.05 eq) to the reaction mixture.

-

Alkyne Addition: Slowly add the terminal alkyne (1.1 eq) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Dual Catalyst System: The palladium catalyst is essential for the main catalytic cycle, while the copper(I) iodide co-catalyst facilitates the reaction with the alkyne.

-

Base: Triethylamine acts as both a solvent and a base to neutralize the HI formed during the reaction.

-

Anhydrous Conditions: Prevents the unwanted side reactions and deactivation of the catalyst.

Workflow Visualization

Caption: Sonogashira coupling workflow.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[9]

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.[10]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[9]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations.

Concluding Remarks

2-(4-Iodopyrazol-1-yl)-3-trifluoromethylpyridine represents a highly promising and versatile intermediate for the synthesis of novel agrochemicals. Its strategic combination of a trifluoromethylpyridine moiety and a reactive iodopyrazole ring provides a robust platform for generating diverse libraries of compounds through established cross-coupling methodologies. The protocols and insights provided in this guide are intended to empower researchers and scientists in the agrochemical and pharmaceutical industries to harness the full potential of this valuable building block in their discovery and development programs.

References

-

Wang, J., et al. (2013). Synthesis and Insecticidal Activity of Two New Chlorantraniliprole Derivatives. Asian Journal of Chemistry. [Link]

-

Patsnap Eureka. (2018). Method for synthesizing chlorantraniliprole. [Link]

-

TREA. (2024). PROCESS FOR PREPARING CHLORANTRANILIPROLE. [Link]

-

ResearchGate. (n.d.). Synthesis of cyantraniliprole and its bioactivity. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.).

-

MDPI. (2024). Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. [Link]

-

KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet. [Link]

-

CPAchem Ltd. (2023). Safety data sheet. [Link]

-

BindingDB. (n.d.). Patents In BindingDB. [Link]

-

PMC. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

- Google Patents. (n.d.). 3,4-diarylpyrazoles as protein kinase inhibitors.

-

PubChem. (n.d.). Substituted pyrazole compounds and methods of using the same for the treatment of hyperproliferative diseases - Patent CN-110603254-A. [Link]

-

ACS Publications. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. [Link]

-

United States Patent and Trademark Office. (n.d.). Application Data. [Link]

-

PMC. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. [Link]

-

ResearchGate. (2025). (PDF) Synthesis of 4-iodopyrazoles: A Brief Review. [Link]

-

Bentham Science. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

EASTFINE. (n.d.). Agrochem Intermediates Manufacturers. [Link]

-

United States Patent and Trademark Office. (n.d.). Patent Public Search. [Link]

-

MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]

- Google Patents. (n.d.). A pesticidally active mixture comprising pyrazolopyridine anthranilamide compound, oxides or salts thereof.

-

ResearchGate. (2025). The importance of trifluoromethyl pyridines in crop protection. [Link]

-

Taylor & Francis Online. (n.d.). Design, synthesis and insecticidal activities of novel 1-substituted-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. [Link]

Sources

- 1. chigroup.site [chigroup.site]

- 2. chemimpex.com [chemimpex.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. mdpi.com [mdpi.com]

- 9. kishida.co.jp [kishida.co.jp]

- 10. bg.cpachem.com [bg.cpachem.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. tcichemicals.com [tcichemicals.com]

Application Note: Advanced Strategies for C-C Bond Formation Using Iodopyrazole Derivatives

Strategic Overview: The Iodopyrazole Advantage

In the landscape of nitrogen heterocycles, the pyrazole ring is a "privileged scaffold," ubiquitous in kinase inhibitors (e.g., Ruxolitinib, Crizotinib) and anti-inflammatory agents. While bromopyrazoles are common, iodopyrazoles offer superior electrophilicity in cross-coupling reactions due to the weaker C-I bond (~53 kcal/mol) compared to C-Br (~68 kcal/mol).

However, this high reactivity comes with a trade-off: instability . Iodopyrazoles are prone to reductive dehalogenation and iodine migration. This guide details field-proven protocols to harness the reactivity of iodopyrazoles while mitigating side reactions, focusing on Suzuki-Miyaura, Sonogashira, and direct C-H functionalization workflows.

Critical Decision Framework

Before initiating synthesis, the substrate architecture dictates the methodology. The decision matrix below outlines the optimal path based on N-substitution and regiochemistry.

Decision Tree: Method Selection

Figure 1: Strategic decision tree for selecting the appropriate coupling protocol based on substrate protection and target moiety.

Mechanistic Insights & Causality

The Dehalogenation Pitfall

A common failure mode in iodopyrazole coupling is the recovery of the de-iodinated pyrazole.

-

Cause: In the catalytic cycle, after oxidative addition, the Pd(II) intermediate is prone to reduction if the transmetalation step is slow. This is exacerbated by the presence of hydride sources (e.g., alcohols as solvents) or excessive heat.

-

Solution: Use anhydrous aprotic solvents (Dioxane, DMF) and highly active ligands (SPhos, XPhos) to accelerate transmetalation.

The "Free NH" Challenge

Unprotected pyrazoles (NH-free) can coordinate to Pd(II) species, forming stable complexes that arrest the catalytic cycle ("catalyst poisoning").

-

Workaround: If protection is impossible, use excess base (3-4 equiv) to ensure the pyrazole exists as the pyrazolate anion, which is less likely to sequester the catalyst, or use a "throw-away" protecting group like THP (tetrahydropyranyl).

Detailed Experimental Protocols

Protocol A: Robust Suzuki-Miyaura Coupling (4-Iodopyrazole)

Best for: Creating biaryl scaffolds with high functional group tolerance.

Reagents:

-

Substrate: N-protected 4-iodopyrazole (1.0 equiv)

-

Partner: Aryl boronic acid (1.2–1.5 equiv)

-

Catalyst: Pd(PPh₃)₄ (5 mol%) OR Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

-

Base: Na₂CO₃ (2.0 M aq) or K₃PO₄ (solid, 2.5 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Procedure:

-

Preparation: Charge a reaction vial with the iodopyrazole, aryl boronic acid, and base. If using SPhos/Pd(OAc)₂, add them now.

-

Degassing (Critical): Add the solvent mixture. Sparge with Argon or Nitrogen for 10–15 minutes. Note: Oxygen promotes homocoupling of boronic acids and deactivates the catalyst.

-

Catalyst Addition: If using Pd(PPh₃)₄, add it rapidly against a counter-flow of inert gas. Seal the vial immediately.

-

Reaction: Heat to 80–90°C for 4–6 hours.

-

Optimization Tip: If conversion is low, boost temp to 100°C or switch to microwave irradiation (110°C, 30 min).

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over Na₂SO₄.[1][2]

-

Purification: Flash chromatography. Iodopyrazoles are non-polar; coupled products often require a gradient of 0–50% EtOAc/Hexanes.

Protocol B: High-Efficiency Sonogashira Coupling

Best for: Introducing alkyne linkers for further cyclization or rigid spacers.

Reagents:

-

Substrate: 4-iodopyrazole (1.0 equiv)

-

Partner: Terminal alkyne (1.2 equiv)[1]

-

Catalyst: Pd(PPh₃)₂Cl₂ (2 mol%)[1]

-

Co-Catalyst: CuI (4 mol%)[1]

-

Base/Solvent: Triethylamine (Et₃N) or DMF/Et₃N (3:1)

Step-by-Step Procedure:

-

Setup: In a dry Schlenk tube, combine iodopyrazole, Pd catalyst, and CuI.

-

Atmosphere: Evacuate and backfill with Argon (3 cycles).

-

Addition: Add degassed Et₃N (and DMF if solubility is an issue) via syringe. Add the terminal alkyne dropwise.

-

Reaction: Stir at Room Temperature for 1–2 hours.

-

Note: Iodopyrazoles are highly reactive; heating is often unnecessary and may promote alkyne dimerization (Glaser coupling). Only heat to 50°C if starting material persists after 4 hours.

-

-

Quench: Dilute with NH₄Cl (sat. aq) to chelate copper (turns blue). Extract with DCM.[3]

Protocol C: Direct C-H Arylation (Green Chemistry)

Best for: Atom economy; coupling 1-substituted pyrazoles at the C-5 position without pre-halogenation of the arene.

Reagents:

-

Substrate: 1-Methyl-1H-pyrazole (1.0 equiv)

-

Partner: Aryl Bromide (1.5 equiv)[4]

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: PPh₃ (10 mol%) or PCy₃ (for difficult substrates)

-

Base: KOAc (2.0 equiv)

-

Solvent: DMA (Dimethylacetamide)

Step-by-Step Procedure:

-

Mix: Combine pyrazole, aryl bromide, Pd(OAc)₂, Ligand, and KOAc in a pressure vial.

-

Solvent: Add anhydrous DMA. Degas thoroughly.

-

Heat: Heat to 120–140°C for 12–16 hours.

-

Workup: Filter through Celite to remove Pd black. Dilute with water and extract with EtOAc.[1][2]

Data Summary & Optimization Guide

Comparison of Coupling Modalities

| Feature | Suzuki-Miyaura | Sonogashira | C-H Arylation |

| Primary Bond | C(sp²)–C(sp²) | C(sp²)–C(sp) | C(sp²)–C(sp²) |

| Iodopyrazole Pos. | C-3, C-4, or C-5 | C-3, C-4, or C-5 | Typically C-5 (C-H) |

| Reaction Temp | 80–100°C | RT – 50°C | 120–140°C |

| Base Sensitivity | Moderate (Carbonates) | High (Amines) | High (Acetates/Carbonates) |

| Key Risk | Protodeboronation | Glaser Coupling (Homocoupling) | Regioselectivity Issues |

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| De-iodinated Pyrazole | Slow oxidative addition or hydride presence | Switch solvent to DMF/Dioxane (dry). Increase catalyst load. |

| No Reaction (SM recovered) | Catalyst poisoning (Free NH) | Protect Nitrogen (Boc/THP) or use 3.0 equiv Base. |

| Homocoupling of Alkyne | Oxygen presence (Sonogashira) | Rigorous degassing. Add alkyne slowly (syringe pump). |

| Black Precipitate (Pd) | Catalyst decomposition | Add excess ligand (PPh₃ or SPhos) to stabilize Pd species. |

References

-

Royal Society of Chemistry. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.[3][8] RSC Advances, 2025.[3] [Link]

-

American Chemical Society. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.[9] J. Org. Chem., 2016.[9] [Link]

-

National Institutes of Health (PMC). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

Reagent selection for coupling 3-trifluoromethylpyridine with aryl boronic acids

Application Note: Precision Reagent Selection for Coupling 3-Trifluoromethylpyridine with Aryl Boronic Acids

Executive Summary

The incorporation of a trifluoromethyl (

-

Catalyst Poisoning: The pyridine nitrogen can displace phosphine ligands, deactivating the Palladium center.

-

Electronic Deactivation: The electron-withdrawing

group activates the ring for oxidative addition but can destabilize the transmetallation transition state. -

Steric Clash: Coupling at the 2-position (ortho to the

group) imposes significant steric penalties.

This guide provides a scientifically grounded protocol for overcoming these barriers, moving beyond "standard" conditions to high-fidelity catalytic systems.

Mechanistic Insight & Reagent Selection

To achieve high yields, one must select reagents that specifically counteract the deactivating features of the substrate.

A. Ligand Selection: The "Bulky-Rich" Rule

Standard ligands like

-

Why? These ligands are electron-rich (facilitating oxidative addition into the electron-deficient C-Cl bond) and extremely bulky (preventing the pyridine nitrogen from binding to the Pd center).

-

Top Picks:

-

XPhos: Excellent for general heteroaryl chlorides.

-

RuPhos: Superior for sterically hindered substrates (e.g., ortho-substituted boronic acids).

-

SPhos: Highly effective for water-soluble systems and high turnover numbers.

-

B. Base Selection: Controlling the "Boronate Species"

The rate of transmetallation depends on the formation of a reactive boronate species

- (Potassium Phosphate): The gold standard for hindered couplings. The basicity is tunable with water content, and it stabilizes the active monomeric boronate.

-

or

C. Solvent Systems

-

1,4-Dioxane/Water (4:1): The universal solvent. Water is mandatory to dissolve the inorganic base and activate the boronic acid.

-

n-Butanol: Use if solubility of the specific pyridine derivative is poor in dioxane.

Decision Tree: Reagent Optimization

The following diagram outlines the logic flow for selecting the optimal catalytic system based on your specific substrate constraints.

Figure 1: Decision matrix for selecting catalytic conditions based on halide identity and steric environment.

Experimental Protocols

Protocol A: The "Problem Solver" (For Chlorides & Hindered Substrates)

Target: 2-chloro-3-(trifluoromethyl)pyridine or ortho-substituted boronic acids.

Materials:

-

Substrate: 2-chloro-3-(trifluoromethyl)pyridine (1.0 equiv)

-

Boronic Acid: Aryl boronic acid (1.2 – 1.5 equiv)

-

Catalyst: XPhos Pd G4 (2-3 mol%) or RuPhos Pd G4 (if extremely hindered)

-

Base:

(Tribasic, anhydrous) (2.0 equiv) -

Solvent: 1,4-Dioxane /

(4:1 ratio)

Step-by-Step:

-

Charge Solids: In a reaction vial equipped with a stir bar, add the pyridine substrate (1.0 mmol), aryl boronic acid (1.2 mmol),

(2.0 mmol), and the Pd-precatalyst (0.02 mmol).-

Note: Using G3/G4 precatalysts ensures a precise 1:1 Pd:Ligand ratio and rapid activation.

-

-

Degas: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (

). -

Add Solvent: Syringe in degassed 1,4-Dioxane (4 mL) and degassed water (1 mL).

-

Reaction: Heat the block to 80–100°C for 2–4 hours.

-

Monitoring: Check by LCMS. The

group activates the chloride, so conversion is usually fast.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over

, and concentrate.

Protocol B: The "Standard" (For Bromides & Unhindered Systems)

Target: 2-bromo-5-(trifluoromethyl)pyridine.

Materials:

-

Catalyst:

(5 mol%) -

Base:

or -

Solvent: DME /

(3:1) or Toluene / EtOH /

Step-by-Step:

-

Combine substrate, boronic acid, and base in the vial.[1]

-

Add solvents and degas by bubbling nitrogen through the solution for 10 minutes (sparging).

-

Add the catalyst last under a positive stream of nitrogen.

-

Heat to 90°C for 4–12 hours.

-

Note:

is robust but slower than Buchwald systems.

-

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| No Conversion (SM Recovery) | Catalyst poisoning by Pyridine-N. | Switch to XPhos Pd G4 or SPhos Pd G4 . The bulky ligand shields the Pd center. |

| Dehalogenation (H-Substituted Product) | Switch solvent to Toluene/Water . Avoid alcohols. Reduce reaction temperature.[2] | |

| Protodeboronation (Ar-H) | Boronic acid instability in base. | Use a weaker base ( |

| Homocoupling (Ar-Ar) | Oxidative coupling of boronic acid.[3] | Ensure strict degassing (Oxygen promotes homocoupling). Reduce catalyst loading. |

Data Summary: Catalyst Performance Comparison

Based on typical conversion rates for 2-chloro-3-(trifluoromethyl)pyridine with Phenylboronic acid (2h, 80°C).

| Catalyst System | Yield (%) | Notes |

| < 20% | Fails due to poor oxidative addition and N-poisoning. | |

| 45-60% | Moderate. Often requires higher temps/longer times. | |

| XPhos Pd G4 / | > 95% | Recommended. Rapid conversion, high tolerance. |

| RuPhos Pd G4 / | > 90% | Excellent for sterically hindered aryl boronic acids. |

References

-

Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006).[4] "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[1][4][5] Angewandte Chemie International Edition. Link

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

-

Littke, A. F., & Fu, G. C. (2002).[6] "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition. Link

-

BenchChem Technical Support. (2025). "Optimization of Suzuki Coupling for Bulky Pyridine Ligands." BenchChem Application Notes. Link

-

Organic Chemistry Portal. (2024). "Suzuki Coupling - Reagent Guides." Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki Coupling [organic-chemistry.org]

Technical Support Center: Optimizing Solvent Selection for Trifluoromethylpyridine Solubility

This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing solvent selection for trifluoromethylpyridine (TFMP) compounds. The unique physicochemical properties imparted by the trifluoromethyl group, such as high electronegativity and electron-withdrawing effects, can significantly influence solubility, presenting unique challenges during experimental work.[1][2][3] This resource offers practical troubleshooting advice and answers to frequently asked questions to ensure reliable and reproducible results.

Troubleshooting Guide: Addressing Common Solubility Challenges

This section addresses specific issues that may arise during the handling and application of trifluoromethylpyridine derivatives.

Issue 1: My trifluoromethylpyridine compound shows poor solubility in common organic solvents.

-

Underlying Cause: The strong electron-withdrawing nature of the trifluoromethyl group can lead to strong crystal lattice energy, making it difficult for solvent molecules to effectively solvate the compound.[1] Additionally, the interplay of polarity between the trifluoromethyl group and the pyridine ring can result in a molecule that is not ideally suited for either highly polar or non-polar solvents.[4][5]

-

Troubleshooting Steps:

-

Systematic Solvent Screening: Instead of relying on a single "go-to" solvent, perform a systematic screening with a diverse range of solvents covering different polarity classes (e.g., protic, aprotic polar, and non-polar).

-

Temperature Elevation: For many compounds, solubility increases with temperature.[4][6] Gentle warming of the solution can aid dissolution. However, be mindful of the compound's stability at elevated temperatures.

-

Co-solvent Systems: Employing a mixture of solvents can significantly enhance solubility.[][8][9] A small amount of a highly polar, water-miscible solvent like DMSO or DMF in a less polar solvent can disrupt crystal packing and improve solvation.[][10]

-

Consider Hansen Solubility Parameters (HSP): HSP theory posits that "like dissolves like" by breaking down solubility into three parameters: dispersion (δd), polar (δp), and hydrogen bonding (δh).[11][12] Predicting the HSP of your TFMP derivative and matching it to the HSP of solvents or solvent blends can guide you to a more suitable system.[13][14]

-

Issue 2: My compound precipitates out of solution during my experiment or upon storage.

-

Underlying Cause: This often points to supersaturation, where the initial concentration exceeds the thermodynamic solubility limit. Kinetic solubility, often achieved by dissolving in a good solvent like DMSO and then diluting into an aqueous buffer, can be higher than the true equilibrium solubility.[15][16][17][18] Over time, the system equilibrates, leading to precipitation.

-

Troubleshooting Steps:

-

Determine Thermodynamic Solubility: Conduct a thermodynamic solubility assay to understand the true equilibrium solubility in your experimental medium.[19][20] This will help you work within a concentration range that ensures long-term stability.

-

pH Adjustment: For ionizable trifluoromethylpyridines, solubility is often pH-dependent.[8][19][21][22] Adjusting the pH of the medium can significantly increase the solubility of acidic or basic compounds.

-

Fresh Solution Preparation: Whenever possible, prepare solutions fresh before each experiment to minimize the risk of precipitation from aged, supersaturated solutions.[10]

-

Filtration: For stored stock solutions, filtering through a 0.22 µm filter can remove any microscopic precipitates that could act as nucleation sites for further precipitation.[10]

-

Issue 3: I am observing inconsistent results in my biological assays.

-

Underlying Cause: Inconsistent results in cell-based or other biological assays are often a direct consequence of poor solubility.[10][19] If the compound is not fully dissolved, the actual concentration exposed to the biological system will be lower and more variable than intended, leading to unreliable data.[10]

-

Troubleshooting Steps:

-

Visual Inspection: Always visually inspect your final diluted solutions for any signs of cloudiness or precipitate before adding them to your assay.

-

Assay Media Solubility: Determine the solubility of your compound directly in the assay medium, including any serum or protein components, as these can sometimes aid in solubilization.[10]

-

Control Experiments: Run control experiments with the solvent/co-solvent system alone to ensure it does not have any confounding effects on the assay.

-

Advanced Formulation: For in vivo studies or challenging in vitro systems, consider advanced formulation strategies such as using solubility-enhancing excipients like cyclodextrins or surfactants.[10]

-

Frequently Asked Questions (FAQs)

Q1: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A1:

-

Kinetic solubility is a measure of how quickly a compound dissolves and is often determined by adding a concentrated stock solution (usually in DMSO) to an aqueous buffer and observing the point of precipitation.[15][16][17] It's a high-throughput method suitable for early-stage drug discovery to quickly flag compounds with potential solubility issues.[18]

-

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution.[19][20] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a longer period (e.g., 24-48 hours).[15][16] This is a more accurate measure and is crucial for lead optimization and formulation development.[17]

For initial screening, kinetic solubility is often sufficient. For later-stage development and to understand the true solubility limits, thermodynamic solubility is essential.

Q2: How does the position of the trifluoromethyl group on the pyridine ring affect solubility?

A2: The position of the trifluoromethyl group, along with other substituents, significantly impacts the molecule's overall polarity, dipole moment, and crystal packing energy, all of which influence solubility.[1] While a universal rule is difficult to establish, the interplay of the electron-withdrawing trifluoromethyl group and the basic nitrogen of the pyridine ring will alter the molecule's interaction with protic and aprotic solvents. For instance, the position can affect the pKa of the pyridine nitrogen, thereby influencing its solubility in acidic aqueous solutions.[1]

Q3: Can I use computational models to predict the best solvent for my trifluoromethylpyridine derivative?

A3: Yes, computational models can be a valuable tool to guide solvent selection and reduce the amount of experimental screening required.[23] Models based on Hansen Solubility Parameters (HSP) can predict which solvents are most likely to dissolve a given solute.[11][14] Additionally, more complex physics-based models and machine learning approaches are being developed to provide more accurate solubility predictions.[23][24][25] However, these predictions should always be validated experimentally.

Solubility of 2-Chloro-3-(trifluoromethyl)pyridine in Various Solvents at Different Temperatures

The following table summarizes the mole fraction solubility (x) of 2-chloro-3-(trifluoromethyl)pyridine in several organic solvents at temperatures ranging from 273.15 K to 303.15 K. This data illustrates the general trend of increasing solubility with increasing temperature.[4][5]

| Solvent | Temperature (K) | Mole Fraction Solubility (x) |

| Ethyl Acetate | 273.15 | 0.3951 |

| 283.15 | 0.5104 | |

| 293.15 | 0.6567 | |

| 303.15 | 0.8227 | |

| n-Butanol | 273.15 | 0.1449 |

| 283.15 | 0.2308 | |

| 293.15 | 0.3480 | |

| 303.15 | 0.5002 | |

| 2-Propanol | 273.15 | 0.1678 |

| 283.15 | 0.2597 | |

| 293.15 | 0.4005 | |

| 303.15 | - | |

| Methanol | 273.15 | 0.1332 |

| 283.15 | 0.2085 | |

| 293.15 | 0.3201 | |

| 303.15 | 0.4796 | |

| Trichloromethane | 273.15 | 0.1245 |

| 283.15 | 0.1873 | |

| 293.15 | 0.2784 | |

| 303.15 | 0.4058 | |

| Acetonitrile | 273.15 | 0.1557 |

| 283.15 | 0.2335 | |

| 293.15 | 0.3421 | |

| 303.15 | 0.4902 | |

| Acetone | 273.15 | 0.1782 |

| 283.15 | 0.2643 | |

| 293.15 | 0.3801 | |

| 303.15 | 0.5348 |

Data extracted from Wang et al. (2019).[5][26] Note: A dash (-) indicates data not provided in the source.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

This protocol outlines the steps for determining the thermodynamic solubility of a trifluoromethylpyridine compound in a chosen solvent system.

Materials:

-

Trifluoromethylpyridine compound (solid)

-

Selected solvent(s)

-

2 mL glass vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis or MS)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid trifluoromethylpyridine compound to a 2 mL glass vial. An amount that ensures a visible excess of solid remains after equilibration is sufficient.

-

Add a known volume (e.g., 1 mL) of the selected solvent to the vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Allow the mixture to equilibrate for at least 24 hours. A longer equilibration time (e.g., 48 hours) may be necessary to ensure thermodynamic equilibrium is reached.[15]

-

-

Sample Preparation for Analysis:

-

After equilibration, carefully remove the vials from the shaker. Let the vials stand undisturbed to allow the excess solid to settle.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the remaining solid.

-

Carefully withdraw a known volume of the supernatant using a pipette, being cautious not to disturb the solid pellet.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of the trifluoromethylpyridine compound of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions by HPLC.[15][16]

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of the trifluoromethylpyridine compound in the filtered sample by interpolating its peak area on the calibration curve. This concentration represents the thermodynamic solubility.

-

Workflow for Optimizing Solvent Selection

The following diagram illustrates a systematic approach to optimizing solvent selection for trifluoromethylpyridine compounds.

Caption: A stepwise workflow for optimizing solvent selection.

References

-

Wang, L., Xing, C., Xu, L., & Liu, G. (2019). Solubility of 2-Chloro-3-(trifluoromethyl)pyridine and Correlation with the Polarity in Organic Solvents at 273–303 K. Russian Journal of Physical Chemistry A, 93(5), 868-874. Available from: [Link]

-

BioDuro. ADME Solubility Assay. Available from: [Link]

-

Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available from: [Link]

-

Gimeno, A., et al. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. Molecular Informatics, 43(1-2), e2300216. Available from: [Link]

-

Wang, L., Xing, C., Xu, L., & Liu, G. (2019). Erratum to: Solubility of 2-Chloro-3-(trifluoromethyl)pyridine and Correlation with the Polarity in Organic Solvents at 273–303 K. Russian Journal of Physical Chemistry A, 93(5), 1008-1010. Available from: [Link]

-

Furuya, T., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 336-348. Available from: [Link]

-

Wang, L., et al. (2019). Erratum to: Solubility of 2-Chloro-3-(trifluoromethyl)pyridine and Correlation with the Polarity in Organic Solvents at 273–303 K. ResearchGate. Available from: [Link]

-

Liu, F., & Sameem, B. (n.d.). FLUORINATED N-HETEROCYCLES AS CONFORMATIONALLY DIVERSE BIOACTIVES FOR DRUG DISCOVERY. Available from: [Link]

-

SlidePlayer. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Available from: [Link]

-

Wikipedia. Hansen solubility parameter. Available from: [Link]

-

Mokoena, P. P., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry, 2021, 8871134. Available from: [Link]

-

Course Hero. 3.-Factors-Affecting-Solubility.docx. Available from: [Link]

-

Prodinger, W., & Swarts, F. (1946). Quantitative determination of fluorine in organic compounds. Journal of Research of the National Bureau of Standards, 37(2), 105-110. Available from: [Link]

-

ATSDR. (2003). ANALYTICAL METHODS. In Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. Agency for Toxic Substances and Disease Registry (US). Available from: [Link]

-

Zhang, Y., et al. (2021). Supporting Information for Exploiting Hansen Solubility Parameters to Tune Porosity and Function in Conjugated Microporous Polymers. Angewandte Chemie International Edition, 60(41), 22353-22360. Available from: [Link]

-

Welch, C. J., et al. (2022, April 15). Choosing an Optimal Co-Solvent for Method Development in Supercritical Fluid Chromatography (SFC) for the Whelk-O®1, RegisPack®, and RegisCell® Chiral Stationary Phases. LCGC International. Available from: [Link]

-

Rayne, S., & Forest, K. (2010). Predicting the partitioning behavior of various highly fluorinated compounds. Journal of Environmental Science and Health, Part A, 45(1), 1-17. Available from: [Link]

-

Belcher, R., & Tatlow, J. C. (1950). Determination of Fluorine in Fluoro-Organic Compounds. DTIC. Available from: [Link]

-

Gmehling, J., & Schedemann, A. (2015). Selection of Solvents or Solvent Mixtures for Liquid-Liquid Extraction Using Predictive Thermodynamic Models or Access to the Dortmund Data Bank. Chemie Ingenieur Technik, 87(1-2), 17-29. Available from: [Link]

-

Hansen Solubility Parameters. HSPiP Datasets. Available from: [Link]

- Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.

-

Zjadewicz, I., et al. (2011). New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes. Croatica Chemica Acta, 84(3), 383-391. Available from: [Link]

-

Stefanis, E., & Panayiotou, C. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(11), 16015-16024. Available from: [Link]

-

Courvoisier, L., et al. (2011). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Chemical Engineering Research and Design, 89(12), 2736-2742. Available from: [Link]

-

Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Available from: [Link]

-

Vishakha, et al. (2020). CO-SOLVENCY. World Journal of Pharmaceutical Research, 9(5), 583-597. Available from: [Link]

-

Pal, R. K., & Gilson, M. K. (2022). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Theory and Computation, 18(1), 387-402. Available from: [Link]

-

Gonzalez-Miquel, M., et al. (2015). Design of Ionic Liquids for Fluorinated Gas Absorption: COSMO-RS Selection and Solubility Experiments. Environmental Science & Technology, 49(1), 337-345. Available from: [Link]

-

University of Strathclyde, Glasgow. Predicting drug solubility in different solvents using molecular simulation and machine learning. Available from: [Link]

-

Kumar, S., & Singh, S. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics, 8(5), 12-19. Available from: [Link]

-

Pawar, P., & Joshi, P. (2013). Technologies to Counter Poor Solubility Issues: A Review. Research Journal of Pharmacy and Technology, 6(9), 943-948. Available from: [Link]

-

Avdeef, A. (2019). Perspectives in solubility measurement and interpretation. Journal of Pharmaceutical Sciences, 108(4), 1405-1415. Available from: [Link]

-

PCBIS. Thermodynamic solubility. Available from: [Link]

-

Pal, R. K., & Gilson, M. K. (2021). Toward Physics-Based Solubility Computation for Pharmaceuticals to Rival Informatics. Journal of Chemical Information and Modeling, 61(11), 5393-5407. Available from: [Link]

-

Li, Y., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4873-4886. Available from: [Link]

-

Tsukamoto, M., & Nakamura, T. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Available from: [Link]

-

Chen, J., & Lu, J. (2025, March 13). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology. Available from: [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 9. wisdomlib.org [wisdomlib.org]

- 10. benchchem.com [benchchem.com]

- 11. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 12. kinampark.com [kinampark.com]

- 13. rsc.org [rsc.org]

- 14. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. enamine.net [enamine.net]

- 16. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 18. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. sygnaturediscovery.com [sygnaturediscovery.com]

- 20. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 21. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Predicting drug solubility in different solvents using molecular simulation and machine learning | University of Strathclyde [strath.ac.uk]

- 24. Predicting the partitioning behavior of various highly fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Toward Physics-Based Solubility Computation for Pharmaceuticals to Rival Informatics - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Overcoming steric hindrance in 3-trifluoromethylpyridine substitution reactions

The following is a technical support guide designed for the Halo-Tech Advanced Reagents Division . It addresses the specific challenges of functionalizing 3-trifluoromethylpyridine (

Topic: Overcoming Steric & Electronic Barriers in 3-Trifluoromethylpyridine Substitution Ticket Status: OPEN Assigned Specialist: Dr. A. Vance, Senior Application Scientist

📋 Executive Summary: The "3-CF3 Paradox"

Users frequently report stalled reactions when attempting to functionalize 3-trifluoromethylpyridine. The core issue is a conflict of forces:

-

Electronic Activation: The

group (strongly EWG) lowers the LUMO of the pyridine ring, theoretically activating the C2 and C4 positions for nucleophilic attack. -

Steric Deactivation: The Van der Waals volume of

(approx.

This guide provides troubleshooting for the three most common failure modes: S_NAr Stagnation , Catalytic Coupling Failure , and Regioselectivity Drift .

🎫 Ticket #001: S_NAr Reaction Stalled at C2

User Report: "I am trying to displace the chloride in 2-chloro-3-(trifluoromethyl)pyridine with a secondary amine. The ring should be activated, but I see <10% conversion after 24h at reflux."

🔍 Root Cause Analysis

While the C2 position is electronically activated, the adjacent

🛠️ Troubleshooting Protocol

Option A: The "Solvent-Press" Effect (Dipolar Aprotic Shift) Switching to high-dielectric solvents stabilizes the polar transition state of the Meisenheimer complex, partially compensating for the steric penalty.

-

Solvent: Change from THF/Dioxane

DMSO or NMP . -

Temperature: Increase to

. -

Base: Use DIPEA (Hunig's base) instead of inorganic carbonates to improve homogeneity.

Option B: Transition Metal Bypass (Buchwald-Hartwig)

If the nucleophile is bulky (e.g., morpholine, piperazine),

🎫 Ticket #002: Buchwald-Hartwig Coupling Failure

User Report: "S_NAr failed, so I tried Pd-catalyzed amination. The catalyst dies immediately. I'm using Pd(PPh3)4."

🔍 Root Cause Analysis

Standard phosphine ligands (like

🛠️ Solution: The "Flexible Bulk" Strategy

You require dialkylbiaryl phosphine ligands that form a "pocket" around the metal center.

Recommended Ligand Systems:

-

RuPhos: Excellent for secondary amines and sterically hindered aryl chlorides.

-

BrettPhos: The gold standard for primary amines in hindered systems.

🧪 Standardized Protocol: Sterically Demanding Amination

-

Substrate: 2-chloro-3-(trifluoromethyl)pyridine (1.0 equiv)

-

Nucleophile: Amine (1.2 equiv)

-

Catalyst: Pd(OAc)2 (2 mol%) + RuPhos (4 mol%)

-

Pro-Tip: Use RuPhos Pd G4 Precatalyst to bypass the activation step.

-

-

Base: NaOtBu (1.4 equiv) - Crucial for facilitating the transmetallation step.

-

Solvent: Toluene (anhydrous),

, under Argon.

Visualizing the Ligand Solution:

Caption: Workflow for selecting ligands to overcome steric hindrance in Pd-catalyzed cross-coupling.

🎫 Ticket #003: Regioselectivity in C-H Functionalization

User Report: "I want to add an alkyl group to 3-(trifluoromethyl)pyridine. I tried a Minisci reaction, but I'm getting a mixture of C6 and C4, or mostly C6. I need C2 or C4 specifically."

🔍 Root Cause Analysis

Radical additions (Minisci) are governed by electronic matching and steric accessibility.

-

C6 Position: Most accessible and electronically activated. (Major Product usually).

-

C2 Position: Most activated (between N and

) but sterically blocked . -

C4 Position: Moderately accessible, moderately activated.

🛠️ Troubleshooting Guide: Steering the Radical

| Desired Position | Recommended Strategy | Mechanism |

| C6 (Standard) | Standard Minisci ( | Nucleophilic radical attacks the most accessible protonated site. |

| C4 (Targeted) | Bulky Radical Sources | Use bulky alkyl radicals (e.g., t-Butyl). Sterics at C2/C6 (if N-oxide is used) push reaction to C4. |

| C2 (Difficult) | Blocked C-H Activation | Direct C2 functionalization is nearly impossible via Minisci.Switch to Lithiation (DoM). |

🧪 Protocol: Regioselective Lithiation (DoM) for C2/C4 Control

To hit C2 or C4 selectively, you cannot use radical chemistry. You must use Directed Ortho Metalation (DoM) .

The Challenge: n-BuLi attacks the pyridine ring (nucleophilic attack) rather than deprotonating, leading to polymerization. The Fix: Use Non-Nucleophilic Bases (LiTMP) or "Turbo-Grignards".

Workflow for C2-Functionalization:

-

Reagent: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) - Prepared in situ.

-

Conditions:

in THF. -

Mechanism: The bulky base cannot attack the ring (sterics) but will remove the most acidic proton.

-

Note: The

group acidifies C2 and C4. C2 is more acidic (inductive effect of N + -

Alternative: Start with 2-bromo-3-(trifluoromethyl)pyridine and perform a Halogen-Metal Exchange with

(Turbo Grignard). This generates the C2-anion cleanly without steric interference.

-

Visualizing the Regioselectivity Decision Tree:

Caption: Decision matrix for selecting the correct synthetic methodology based on the target position.

📚 References

-

Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Authoritative source on LiTMP and DoM strategies).

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361. Link (Foundational text for RuPhos/BrettPhos usage).

-

Duncton, M. A. (2011). "Minisci reactions: Versatile CH functionalization for medicinal chemists."[2] MedChemComm, 2(12), 1135-1161. Link (Review of regioselectivity in radical additions).

-

Knochel, P., et al. (2011). "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Chemistry – A European Journal, 17(46), 12886-12907. Link (Source for Turbo-Grignard protocols).

-

Ye, Y., & Sanford, M. S. (2012). "Merging visible-light photocatalysis and transition-metal catalysis in the copper-catalyzed trifluoromethylation of boronic acids." Journal of the American Chemical Society, 134(22), 9034-9037. Link (Advanced functionalization context).

Sources

Mass Spectrometry Fragmentation Patterns of Iodinated Pyrazole Pyridines: A Technical Guide

Executive Summary

Iodinated pyrazole pyridines are increasingly prevalent in drug discovery, particularly as kinase inhibitor scaffolds and intermediates for cross-coupling reactions (Suzuki, Sonogashira). However, the iodine atom introduces unique mass spectrometric behaviors that distinguish it from chlorinated or brominated analogs.

This guide provides a comparative analysis of the fragmentation dynamics of these compounds. Unlike the robust C-Cl or C-Br bonds, the C-I bond is labile, leading to distinct "silent" radical losses and significant mass defects. Understanding these patterns is critical for distinguishing metabolic deiodination from oxidative metabolism and for validating positional isomers during synthesis.

Part 1: The Iodine Signature – A Comparative Analysis

To interpret the spectra of iodinated pyrazolopyridines, one must first distinguish the iodine signature from standard bioisosteres (Cl, Br, F).